REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:12][CH2:13][C:14]#[C:15][OH:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1>C(O)C.[Pt](=O)=O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
4-(7-chloroquinolin-4-yl)butyn-1-ol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)CCC#CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to be consumed by TLC
|
Type
|
CUSTOM
|
Details
|
The spent catalyst was removed by filtration through a Celite pad
|
Type
|
WASH
|
Details
|
the pad carefully washed with more ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica gel (ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |